C16H15F2NO3
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Overview
Description
C16H15F2NO3 is a synthetic organic compound with the molecular formula this compound and a molecular weight of 307.29 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrole ring substituted with two methyl groups. The compound also contains a prop-2-enoic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of C16H15F2NO3 involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized by reacting a suitable diketone with an amine under acidic conditions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic substitution reaction using a difluoromethylating agent.
Formation of the Prop-2-enoic Acid Moiety: The final step involves the formation of the prop-2-enoic acid moiety through a Knoevenagel condensation reaction between the pyrrole derivative and an appropriate aldehyde.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
C16H15F2NO3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
C16H15F2NO3 has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of dyes and pigments for various industrial applications
Mechanism of Action
The mechanism of action of C16H15F2NO3 involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
C16H15F2NO3 can be compared with similar compounds, such as:
3-[2-(Difluoromethoxy)phenyl]acrylic acid: This compound shares the difluoromethoxy group but differs in the position of the substituents and the presence of the acrylic acid moiety.
2-Cyano-3-(4-diphenylaminophenyl)prop-2-enoic acid: This compound has a similar prop-2-enoic acid moiety but differs in the presence of the cyano and diphenylamino groups.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO3/c1-10-9-12(3-8-15(20)21)11(2)19(10)13-4-6-14(7-5-13)22-16(17)18/h3-9,16H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLRMJXQIFVVOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC(F)F)C)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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